C.I. Acid brown 83

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular |

C18H11CuN6NaO8S |

|---|---|

Peso molecular |

557.9 g/mol |

Nombre IUPAC |

copper;sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-4-hydroxy-2-oxidophenyl]diazenyl]-4-oxidobenzenesulfonate |

InChI |

InChI=1S/C18H14N6O8S.Cu.Na/c19-11-7-9(1-4-14(11)24(28)29)20-23-17-16(26)6-3-12(18(17)27)21-22-13-8-10(33(30,31)32)2-5-15(13)25;;/h1-8,25-27H,19H2,(H,30,31,32);;/q;+2;+1/p-3 |

Clave InChI |

GBLJDBLIDIXEQL-UHFFFAOYSA-K |

SMILES canónico |

C1=CC(=C(C=C1N=NC2=C(C=CC(=C2[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)[O-])[O-])O)N)[N+](=O)[O-].[Na+].[Cu+2] |

Origen del producto |

United States |

Foundational & Exploratory

C.I. Acid Brown 83 chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and synthesis of C.I. Acid Brown 83 (Colour Index Number 20250). This document is intended for use by researchers, scientists, and professionals in drug development and related fields who require detailed technical information on this compound.

Chemical Identity and Structure

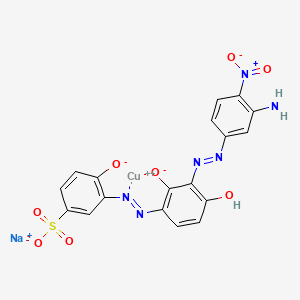

This compound is a double azo dye complexed with copper.[1][2] Its chemical structure is characterized by two azo groups (-N=N-) connecting aromatic rings, with the final molecule forming a coordination complex with a copper ion. While some sources may cite a molecular formula without copper, the manufacturing process and resulting data from comprehensive databases indicate the final product is a copper complex.

The IUPAC name for the copper complex is sodium;3-[[3-[(3-amino-4-nitrophenyl)diazenyl]-2,5-dihydroxyphenyl]diazenyl]-4-hydroxybenzenesulfonate;copper.[3]

Synonyms:

-

C.I. 20250

-

Acid Brown C2G

-

Acid Brown CG

-

Acid Brown CGG

-

Brown MGG[1]

It is important to distinguish this compound (C.I. 20250) from Bismarck Brown Y (C.I. 21000), as they are distinct chemical compounds with different structures and properties.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₁CuN₆NaO₈S | [4][5] |

| Molecular Weight | 557.92 g/mol | [4] |

| CAS Number | 13011-68-2 | [1][6] |

| Appearance | Brown Powder | |

| Hue | Yellowish Brown | |

| Solubility in Water | 40 g/L (at 60 °C) | [7] |

| Solubility in Other Solvents | Not soluble in alcohol. Slightly soluble in DMF, DMSO, pyridine. Insoluble in ketones, hydrocarbons, esters. | [1][7] |

| Bulk Density | 450 - 500 kg/m ³ | [7] |

| Melting Point | Not available | |

| pKa | Not available |

Table 2: Spectral Properties

| Property | Value | Source |

| UV-Vis Absorption Maximum (λmax) | 448 nm (in water) | [8] |

| FTIR Spectral Data | Not available | |

| NMR Spectral Data | Not available |

Table 3: Chemical Behavior

| Condition | Observation | Source |

| In strong sulfuric acid | Red orange for brown, turns to yellow brown after dilution. | [1] |

| In aqueous solution with strong hydrochloric acid | Yellow brown. | [1] |

| In aqueous solution with thick sodium hydroxide | Red orange brown. | [1] |

Synthesis

Manufacturing Workflow

Caption: Manufacturing workflow of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not publicly available. However, a study on its degradation provides an example of an analytical experimental setup.

Protocol: Degradation Study of this compound

This protocol is adapted from a kinetic study on the degradation of Acid Brown 83.[8]

Objective: To determine the concentration of this compound in a sample using UV/Vis spectrophotometry.

Materials and Equipment:

-

This compound

-

Deionized water

-

UV/Vis Spectrophotometer (e.g., Agilent UV 8453)

-

Volumetric flasks

-

Pipettes

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration (e.g., 100 mg/L) in deionized water.

-

From the stock solution, prepare a series of standard solutions with concentrations ranging from 5 mg/L to 100 mg/L.

-

-

Calibration Curve:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax = 448 nm).

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear (R² > 0.99).

-

-

Sample Analysis:

-

Measure the absorbance of the unknown sample at 448 nm.

-

Determine the concentration of this compound in the sample by interpolating its absorbance on the calibration curve.

-

Applications

This compound is primarily used as a dye for wool and leather.[1] Its properties as an acidic dye make it suitable for proteinaceous substrates. It has also been studied for its adsorption and removal from aqueous solutions using materials like bentone clay.[9]

Safety and Handling

Based on available safety data, this compound is considered non-toxic. However, as with any chemical, appropriate safety precautions should be taken.

-

Handling: Avoid direct contact with skin and eyes. In case of dust formation, use a respirator. Standard laboratory personal protective equipment (gloves, safety glasses) is recommended.[7]

-

Storage: The product is stable under normal storage conditions.[7]

-

Incompatibilities: Strong reducing or oxidizing agents can destroy the dye.[7]

This guide summarizes the currently available technical information on this compound. Further research may be required to fill the existing data gaps, particularly concerning detailed spectral analyses and a comprehensive synthesis protocol.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. scribd.com [scribd.com]

- 3. Acid Brown 83 | C18H13CuN6NaO8S | CID 137219097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 001chemical.com [001chemical.com]

- 5. chembk.com [chembk.com]

- 6. Acid Brown 83 | CI Acid Brown 83 Manufacturers in Mumbai India [colorantsgroup.com]

- 7. dyespigments.net [dyespigments.net]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Synthesis and Manufacturing of C.I. Acid Brown 83

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Acid Brown 83, also identified by its Colour Index number 20250, is a significant member of the double azo, metal complex dye class.[1] Its molecular structure incorporates a 1:1 copper complex, which contributes to its characteristic yellow-light brown hue and its properties.[2][3][4] Primarily, Acid Brown 83 is utilized in the dyeing of leather and wool, where it demonstrates good solubility in water.[1][2][3][4] This guide provides an in-depth overview of its chemical properties, synthesis pathway, manufacturing processes, and relevant experimental considerations.

Chemical and Physical Properties

A summary of the key identifiers and physicochemical properties of this compound is presented in the table below.

| Property | Value |

| C.I. Name | This compound |

| C.I. Number | 20250 |

| CAS Registry Number | 13011-68-2 |

| Molecular Formula | C₁₈H₁₃N₆NaO₈S (Sodium Salt)[1] or C₁₈H₁₁CuN₆NaO₈S (Copper Complex)[2][5] |

| Molecular Weight | 496.39 g/mol (Sodium Salt)[1] or 557.92 g/mol (Copper Complex)[2][5][6] |

| Molecular Structure | Double Azo, Metal Complex[1] |

| Appearance | Yellow-light brown solid[1] |

| Solubility | Soluble in water, insoluble in alcohol[1] |

Synthesis and Manufacturing

The manufacturing of this compound is a multi-step process that involves the sequential diazotization and coupling of aromatic amines, followed by metallization to form the final copper complex.

Core Reactants

The primary starting materials for the synthesis of this compound are:

-

3-Amino-4-methoxybenzenesulfonic acid

-

Resorcinol

-

4-Nitrobenzene-1,3-diamine

Synthesis Workflow

The synthesis proceeds through a series of well-defined chemical reactions. The logical flow of these steps is illustrated in the diagram below.

Caption: Synthesis workflow for this compound.

Experimental Protocols

While specific industrial protocols are proprietary, a generalized experimental procedure based on the described chemical transformations is provided below for research purposes.

Step 1: Synthesis of the Monoazo Intermediate

-

Diazotization of 3-Amino-4-methoxybenzenesulfonic acid:

-

Dissolve 3-Amino-4-methoxybenzenesulfonic acid in a dilute solution of sodium carbonate.

-

Cool the solution to 0-5°C in an ice bath.

-

Add a stoichiometric amount of sodium nitrite solution.

-

Slowly add hydrochloric acid to the mixture while maintaining the temperature below 5°C to form the diazonium salt. The completion of diazotization can be checked using starch-iodide paper.

-

-

Azo Coupling:

-

Prepare a solution of resorcinol in a dilute sodium hydroxide solution.

-

Slowly add the previously prepared diazonium salt solution to the resorcinol solution, maintaining the temperature at 0-5°C and keeping the solution alkaline.

-

Stir the mixture until the coupling reaction is complete, which is indicated by the absence of the diazonium salt. The resulting product is the monoazo compound.

-

Step 2: Formation of the Copper Complex Intermediate

-

Complexation:

-

Heat the solution containing the monoazo compound.

-

Add a solution of copper sulfate in aqueous ammonia.[1]

-

Reflux the mixture. During this process, the methoxy group is typically substituted by a hydroxyl group, and the copper ion complexes with the dye molecule.[1]

-

The completion of the reaction yields the copper complex intermediate.

-

Step 3: Synthesis of the Final Diazo Dye

-

Diazotization of 4-Nitrobenzene-1,3-diamine:

-

Prepare a separate diazonium salt of 4-Nitrobenzene-1,3-diamine using a similar procedure as described in Step 1.1.

-

-

Final Azo Coupling:

-

Couple the diazonium salt of 4-Nitrobenzene-1,3-diamine with the copper complex intermediate prepared in Step 2.[1]

-

Maintain appropriate pH and temperature control to ensure efficient coupling.

-

The resulting product is this compound.

-

-

Isolation and Purification:

-

The final dye is typically salted out from the reaction mixture by adding sodium chloride.

-

The precipitated dye is then filtered, washed, and dried.

-

Further purification, if necessary, can be achieved through techniques such as recrystallization or chromatography.

-

Quantitative Data

The efficiency of the synthesis is determined by reaction yields and product purity. The following table outlines the key quantitative metrics that would be collected during the manufacturing process. Note: Specific industrial yield and purity data for this compound are not publicly available.

| Parameter | Description | Typical Expected Value |

| Yield of Monoazo Intermediate | The percentage of the theoretical maximum of the monoazo compound that is actually produced. | > 90% |

| Yield of Copper Complex | The percentage of the theoretical maximum of the copper complex intermediate that is produced. | > 85% |

| Overall Molar Yield | The final yield of this compound relative to the initial limiting reactant. | 70-85% |

| Purity (by Spectroscopy) | Purity assessed by UV-Vis spectroscopy by measuring the absorbance at the wavelength of maximum absorption (λmax). | > 95% |

| Purity (by Chromatography) | Purity assessed by techniques such as HPLC or TLC. | > 98% |

Applications and Relevance

While the primary application of this compound is in the dyeing industry for materials like leather and wool, its chemical nature makes it a subject of interest in environmental science research.[1][2][3][4] Studies have investigated its degradation and removal from wastewater using various methods, such as adsorption onto organobentonite and advanced oxidation processes.[7][8][9] The effectiveness of ultrasound in combination with hydrogen peroxide for the degradation of Acid Brown 83 has been studied, providing insights into the kinetics of azo dye decomposition.[9]

The synthesis pathway itself, involving multiple diazotization and coupling reactions, serves as a practical example for students and researchers in the field of organic and color chemistry.

Logical Relationship of Degradation Studies

The study of dye degradation is crucial for environmental remediation. The logical flow of a typical kinetic study on Acid Brown 83 degradation is shown below.

Caption: Workflow for a kinetic study of dye degradation.

Conclusion

This compound is a commercially important copper-complex azo dye with a well-established, multi-step synthesis process. The manufacturing relies on fundamental organic reactions, including diazotization and azo coupling, followed by a critical complexation step. While its primary role is in coloration, its presence in industrial effluents has prompted research into its environmental fate and degradation, making it a relevant compound for both industrial and environmental chemists. The detailed understanding of its synthesis is crucial for process optimization, quality control, and the development of more sustainable dyeing practices.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. scribd.com [scribd.com]

- 3. scribd.com [scribd.com]

- 4. scribd.com [scribd.com]

- 5. chembk.com [chembk.com]

- 6. Acid Brown 83 | C18H13CuN6NaO8S | CID 137219097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Immunomart [immunomart.com]

- 9. mdpi.com [mdpi.com]

Molecular formula and weight of Acid Brown 83

An In-depth Technical Guide to Acid Brown 83

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to Acid Brown 83, a synthetic dye with applications in various industrial and research settings.

Core Data Presentation

The molecular formula and weight of Acid Brown 83 have been reported with some variation across different sources. The table below summarizes these quantitative data for easy comparison.

| Property | Value 1 | Source | Value 2 | Source | Value 3 | Source |

| Molecular Formula | C₁₈H₁₁CuN₆NaO₈S | MedChemExpress, Immunomart[1][2] | C₁₈H₁₃N₆NaO₈S | World Dye Variety[3] | - | - |

| Molecular Weight | 557.92 g/mol | MedChemExpress[1] | 496.39 g/mol | World Dye Variety[3] | - | - |

| CAS Number | 13011-68-2 | MedChemExpress, World Dye Variety, anavi Multichem, Dyes an Pigments[1][3] | - | - | - | - |

Applications and Experimental Protocols

Acid Brown 83 is a copper complex azo dye primarily utilized in the dyeing of protein-based materials such as leather and wool.[3][4] Its application imparts a yellowish-brown hue and is valued for its ability to penetrate and color these substrates effectively.[3][5]

Experimental Protocol: Dyeing Wool with Acid Brown 83

This protocol is a general procedure for applying acid dyes to wool and can be adapted for Acid Brown 83.

Materials:

-

Wool yarn or fabric

-

Acid Brown 83 dye powder

-

White vinegar or acetic acid

-

Synthrapol or other mild detergent (optional)

-

Stainless steel or enamel dye pot

-

Stirring rod

-

Heating source (stovetop or hot plate)

-

Gloves and safety glasses

Procedure:

-

Pre-treatment of Wool:

-

Thoroughly wash the wool to remove any impurities.

-

Soak the wool in lukewarm water for at least 30 minutes to ensure even dye uptake. A small amount of Synthrapol can be added to the soaking water to aid in wetting the fibers.[6]

-

-

Dye Bath Preparation:

-

Fill the dye pot with enough water to allow the wool to move freely.

-

In a separate container, dissolve the required amount of Acid Brown 83 powder in a small amount of hot water.

-

Add the dissolved dye solution to the dye pot and stir well.

-

-

Dyeing Process:

-

Gently squeeze the excess water from the pre-soaked wool and immerse it in the dye bath.

-

Slowly heat the dye bath to a simmer (around 85-95°C or 185-205°F), avoiding boiling which can damage the wool fibers.[6]

-

Add an acid, such as white vinegar or a solution of acetic acid, to the dye bath to lower the pH. This is crucial for the fixation of the acid dye to the wool fibers.[6]

-

Maintain the temperature and gently stir the wool periodically for 30 to 60 minutes, or until the desired color depth is achieved. The dye bath will become noticeably lighter as the dye is absorbed by the wool.

-

-

Rinsing and Drying:

-

Allow the dye bath to cool down completely before removing the wool to prevent thermal shock.

-

Rinse the dyed wool with water of a similar temperature, starting with warm water and gradually decreasing the temperature, until the water runs clear.

-

Gently squeeze out the excess water and hang the wool to air dry away from direct sunlight.

-

Visualizations

Manufacturing Process of Acid Brown 83

The following diagram illustrates the key steps in the synthesis of Acid Brown 83, which involves a multi-step process including diazotization, coupling, and complexation with copper.[3][4]

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of CAS number 13011-68-2 (Acid Brown 83)

Introduction

The compound identified by CAS number 13011-68-2 is a complex organic substance known chemically as sodium [3-[[3-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-4-hydroxybenzenesulphonato(3-)]cuprate(1-).[1][2] It is more commonly referred to as Acid Brown 83.[1][3][4][5][6] This substance belongs to the class of acid dyes and is specifically a di-azo copper complex.[6][7] Its primary applications are in the textile industry for dyeing wool fabrics, as well as for coloring leather and paper surfaces.[8] It also sees use in paints, medicine, and cosmetics.[8] Acid Brown 83 is characterized as a brown powder with a yellowish-brown hue in solution.[6][7]

Physicochemical Data

The following tables summarize the available quantitative and qualitative physicochemical data for Acid Brown 83.

Table 1: General and Chemical Identifiers

| Property | Value | Source(s) |

| CAS Number | 13011-68-2 | [1][3][4][6] |

| Molecular Formula | C18H11CuN6NaO8S | [1][3][9] |

| Molecular Weight | 557.92 g/mol | [1][3][9] |

| Chemical Class | Di-azo Copper Complex Acid Dye | [6][7] |

| C.I. Number | 20250 | [7][8] |

| Synonyms | Acid Brown CG, Acid Brown CGG, Acid Brown C2G, Brown MGG | [8] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

| Physical Appearance | Brown Powder | [6][7] |

| Hue | Yellowish Brown | [6][7] |

| Solubility in Water | Soluble (forms a yellow-brown solution) | [1][7][8] |

| Solubility in Ethanol | Insoluble | [8] |

| Melting Point | Not Applicable | [10] |

| Boiling Point | Not Applicable | [10] |

| Reaction with Strong Sulfuric Acid | Turns red-orange, becomes yellow-brown upon dilution | [1][8] |

| Acute Oral Toxicity (LD50, rat) | >2000 mg/kg | [10] |

Experimental Protocols

1. Determination of Solubility

A common method for determining the solubility of a substance like Acid Brown 83 in water and organic solvents involves the shake-flask method, following OECD Guideline 105.

-

Principle: A known amount of the solid compound is added to a known volume of the solvent in a flask. The flask is then agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Procedure:

-

An excess amount of Acid Brown 83 is added to a flask containing a precise volume of the solvent (e.g., deionized water, ethanol).

-

The flask is sealed and placed in a mechanical shaker or incubator maintained at a specific temperature (e.g., 25 °C).

-

After equilibrium is reached, the mixture is allowed to stand, and the undissolved solid is separated from the solution by centrifugation or filtration.

-

The concentration of Acid Brown 83 in the clear supernatant or filtrate is then determined using a suitable analytical technique, such as UV-Vis spectrophotometry, given its nature as a dye. The absorbance is compared to a calibration curve prepared from standards of known concentrations.

-

The solubility is expressed in grams per liter (g/L) or moles per liter (mol/L).

-

2. Determination of Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as the LD50 (Lethal Dose, 50%), is typically determined using methods outlined in OECD Guideline 423 (Acute Toxic Class Method).

-

Principle: This method involves the administration of the test substance in a stepwise procedure to a small number of animals. The outcome (survival or death) in one step determines the dose for the next step. This approach minimizes the number of animals required while still providing a statistically valid estimate of the LD50.

-

Procedure:

-

Healthy, young adult laboratory animals (commonly rats) are fasted prior to dosing.

-

A starting dose of the test substance (e.g., 2000 mg/kg body weight for substances predicted to have low toxicity) is administered orally to a group of animals (e.g., three).

-

The animals are observed for signs of toxicity and mortality for a defined period, typically 14 days.

-

If no mortality is observed at the starting dose, the LD50 is considered to be greater than that dose, and further testing at higher doses may not be necessary if the primary goal is hazard classification. The result for Acid Brown 83 being >2000 mg/kg suggests this outcome.[10]

-

The weight and any clinical signs of toxicity are recorded throughout the observation period. A post-mortem examination of the animals is also conducted.

-

Visualizations

As there is no specific information available regarding the signaling pathways involving Acid Brown 83, the following diagram illustrates a generalized experimental workflow for the physicochemical and toxicological characterization of a chemical compound.

Caption: Workflow for compound characterization.

The following logical diagram illustrates the relationship between a compound's structure and its observed properties, which is a fundamental concept in chemical assessment.[11][12][13]

Caption: Structure-property relationship diagram.

References

- 1. lookchem.com [lookchem.com]

- 2. CAS 13011-68-2 | sodium [3-[[3-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-4-hydroxybenzen-Standard Group [std-fkm.com]

- 3. 001chemical.com [001chemical.com]

- 4. Acid Brown 83 | 13011-68-2 | FA39546 | Biosynth [biosynth.com]

- 5. CAS # 13011-68-2 (6408-03-3), Acid Brown 83, Sodium [3-[[3-[(3-amino-4-nitrophenyl)azo]-2,4-dihydroxyphenyl]azo]-4-hydroxybenzenesulphonato(3-)]cuprate(1-) - chemBlink [chemblink.com]

- 6. Acid Brown 83 | CI Acid Brown 83 Manufacturers in Mumbai India [colorantsgroup.com]

- 7. colorantsgroup.com [colorantsgroup.com]

- 8. sdinternational.com [sdinternational.com]

- 9. CASNO 13011-68-2 Trifo Brown CG C18H11CuN6NaO8S [localpharmaguide.com]

- 10. dyespigments.net [dyespigments.net]

- 11. Handbook for estimating physicochemical properties of organic compounds | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Calculating physical properties of organic compounds for environmental modeling from molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of C.I. Acid Brown 83: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of C.I. Acid Brown 83 (C.I. 20250), a significant compound in various industrial applications. This document outlines the core spectroscopic techniques for its characterization, including UV-Visible (UV-Vis), Fourier-Transform Infrared (FT-IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). Given the limited availability of specific, publicly accessible raw spectral data for this compound, this guide presents a combination of reported data and predicted spectroscopic characteristics based on its known chemical structure. Detailed experimental protocols are provided to facilitate the replication and validation of these analytical methods.

Introduction to this compound

This compound is a double azo dye complexed with copper.[1][2] Its chemical structure, containing multiple aromatic rings, azo linkages (-N=N-), a sulfonic acid group, and a coordinated copper ion, dictates its characteristic color and chemical properties.[2] Spectroscopic analysis is fundamental for confirming its identity, assessing its purity, and studying its degradation and interaction with other molecules.

Chemical and Physical Properties:

| Property | Value |

| C.I. Name | Acid Brown 83 |

| C.I. Number | 20250 |

| CAS Number | 13011-68-2 |

| Molecular Formula | C₁₈H₁₁CuN₆NaO₈S |

| Molecular Weight | 557.92 g/mol |

| Chemical Class | Di-azo Copper Complex |

| Physical Appearance | Brown Powder |

| Hue | Yellowish Brown |

| Solubility | Soluble in water |

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the chromophoric azo system and aromatic rings. The maximum absorbance wavelength (λmax) is a key identifier for this dye.

| Parameter | Value | Notes |

| λmax | 448 nm | In aqueous solution, attributed to the n → π* transition of the azo group. |

| Other Absorptions | ~250-320 nm | Expected π → π* transitions of the aromatic systems. |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is predicted to exhibit characteristic absorption bands corresponding to its various functional groups.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3400-3200 | O-H, N-H | Stretching |

| 3100-3000 | Aromatic C-H | Stretching |

| 1620-1580 | N=N (Azo) | Stretching |

| 1600-1450 | Aromatic C=C | Stretching |

| 1200-1150 | S=O (Sulfonic acid) | Asymmetric Stretching |

| 1050-1000 | S=O (Sulfonic acid) | Symmetric Stretching |

| ~650 | C-S | Stretching |

| ~500 | Cu-N/Cu-O | Metal-ligand vibrations |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are expected to be complex due to the number of aromatic protons and carbons. The presence of the paramagnetic copper ion can lead to significant broadening of NMR signals, making interpretation challenging. The following are predicted chemical shift ranges for the ligand structure.

¹H NMR (Predicted):

| Chemical Shift (ppm) | Proton Type |

| 7.0 - 8.5 | Aromatic protons |

| 9.0 - 10.0 | Phenolic -OH, Amine -NH₂ (exchangeable with D₂O) |

¹³C NMR (Predicted):

| Chemical Shift (ppm) | Carbon Type |

| 110 - 160 | Aromatic carbons |

| 140 - 160 | Carbons attached to -N=N-, -OH, and -SO₃H |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. Electrospray ionization (ESI) is a suitable technique for this polar and ionic compound.

| m/z Value | Interpretation |

| [M-Na]⁻ | Molecular ion (deprotonated sodium salt) |

| [M-Cu-Na+2H]⁻ | Loss of copper and sodium, with protonation |

| Fragments | Cleavage of the azo bonds, loss of SO₃, and fragmentation of the aromatic rings. |

Experimental Protocols

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in deionized water (e.g., 100 mg/L). From the stock solution, prepare a series of dilutions to determine the linear range of absorbance.

-

Instrumentation: Use a double-beam UV-Vis spectrophotometer.

-

Measurement: Scan the samples from 200 to 800 nm, using deionized water as a blank.

-

Analysis: Identify the λmax and record the absorbance values. A calibration curve can be constructed by plotting absorbance versus concentration.

FT-IR Spectroscopy

-

Sample Preparation: Use the KBr pellet method. Mix approximately 1-2 mg of the this compound powder with 100-200 mg of dry KBr powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Instrumentation: Use an FT-IR spectrometer.

-

Measurement: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

NMR Spectroscopy

-

Sample Preparation: Dissolve 10-20 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. Due to the paramagnetic nature of the copper complex, it may be necessary to use a metal-free version of the ligand for clearer spectra.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Measurement: Acquire ¹H and ¹³C NMR spectra.

-

Analysis: Assign the chemical shifts to the protons and carbons in the molecule.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent, such as a water/methanol mixture.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Measurement: Infuse the sample solution into the ESI source and acquire the mass spectrum in both positive and negative ion modes. Perform tandem MS (MS/MS) on the molecular ion to obtain fragmentation data.

-

Analysis: Identify the molecular ion and characteristic fragment ions to confirm the structure.

Workflow and Pathway Diagrams

Spectroscopic Analysis Workflow

Caption: Workflow for the spectroscopic analysis of this compound.

Proposed Degradation Pathway

Studies on the degradation of this compound, particularly through advanced oxidation processes like ultrasound and photocatalysis, indicate that the primary mechanism involves the attack of hydroxyl radicals (•OH) on the dye molecule.[3][4] This leads to the cleavage of the azo bonds and subsequent breakdown of the aromatic rings.

Caption: Proposed degradation pathway of this compound via hydroxyl radical attack.

Conclusion

This technical guide provides a comprehensive framework for the spectroscopic analysis of this compound. By combining established analytical techniques with predictive data based on its chemical structure, researchers can effectively characterize this dye. The detailed experimental protocols and workflow diagrams serve as a valuable resource for quality control, research, and development activities involving this compound. Further research to obtain and publish high-resolution spectral data for this specific compound would be a valuable contribution to the scientific community.

References

An In-depth Technical Guide to the Photophysical and Fluorescent Properties of C.I. Acid Brown 83

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 83 is a diazo copper complex dye primarily utilized in the leather and textile industries. While commercially classified by some suppliers as a fluorescent dye, a thorough review of the scientific literature reveals a significant lack of specific data regarding its quantitative photophysical and fluorescent properties. This guide provides a comprehensive overview of the known chemical and physical characteristics of Acid Brown 83. Due to the scarcity of direct experimental data, this document also presents a detailed discussion on the expected photophysical behavior of copper-complex azo dyes, including the prevalent phenomenon of fluorescence quenching. Furthermore, this guide offers detailed experimental protocols for the systematic evaluation of the absorption, emission, fluorescence quantum yield, and fluorescence lifetime of compounds such as Acid Brown 83. This information is intended to equip researchers with the foundational knowledge and methodologies required to investigate the photophysical properties of this dye and related metal-complex azo compounds.

Introduction to this compound

This compound is a synthetic dye belonging to the class of diazo metal complexes.[1] Its molecular structure incorporates two azo groups (-N=N-) and a central copper ion.[1] This structural composition is crucial in determining its color and chemical properties. The dye is soluble in water, presenting as a yellowish-brown solution, and is primarily used for dyeing wool and leather.[1]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Brown 83 | [1] |

| C.I. Number | 20250 | [1] |

| CAS Number | 13011-68-2 | [1] |

| Molecular Formula | C₁₈H₁₃CuN₆NaO₈S | [2] |

| Molecular Weight | 559.9 g/mol | [2] |

| Chemical Class | Diazo Copper Complex | [1] |

| Physical Appearance | Brown Powder | |

| Solubility | Soluble in water | [1] |

| Application | Leather and wool dyeing | [1] |

Photophysical and Fluorescent Properties: A Theoretical Perspective

While Acid Brown 83 is marketed by some as a "fluorescent dye," there is a notable absence of published data on its fluorescence characteristics.[3] The presence of a copper (II) ion in its structure is a significant factor to consider. Transition metal complexes, particularly those with open-shell configurations like Cu(II), are well-known to be effective quenchers of fluorescence.[4][5]

Fluorescence Quenching in Metal-Complex Azo Dyes:

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance.[4] In the case of metal-complex dyes like Acid Brown 83, several mechanisms can lead to quenching:

-

Energy Transfer: The excited state energy of the fluorophore can be transferred to the metal ion.

-

Electron Transfer: Photoinduced electron transfer between the dye ligand and the metal center can provide a non-radiative decay pathway.

-

Spin-Orbit Coupling: The presence of a heavy atom like copper can enhance intersystem crossing from the singlet excited state to the triplet state, from which fluorescence does not typically occur.

Given these established quenching mechanisms associated with copper complexes, it is plausible that Acid Brown 83 exhibits very weak or no fluorescence.[4][5]

Table 2: Photophysical and Fluorescent Properties of this compound

| Parameter | Value | Notes |

| Absorption Maximum (λmax) | Data not available in the literature. | Expected to be in the visible region, consistent with its brown color. |

| Molar Absorptivity (ε) | Data not available in the literature. | |

| Emission Maximum (λem) | Data not available in the literature. | Likely to be very weak or non-existent due to quenching by the copper ion. |

| Stokes Shift | Data not available in the literature. | |

| Fluorescence Quantum Yield (ΦF) | Data not available in the literature. | Expected to be very low. |

| Fluorescence Lifetime (τF) | Data not available in the literature. | Expected to be very short. |

Experimental Protocols for Photophysical Characterization

For researchers interested in empirically determining the photophysical properties of Acid Brown 83, the following experimental protocols are recommended.

-

Solvent Selection: Dissolve Acid Brown 83 in a spectroscopic grade solvent in which it is readily soluble, such as deionized water or ethanol. The choice of solvent can influence the photophysical properties.

-

Concentration: Prepare a stock solution of known concentration (e.g., 1 mM). For absorption measurements, prepare a series of dilutions to determine the molar absorptivity. For fluorescence measurements, use a dilute solution with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.

This experiment determines the absorption spectrum and molar absorptivity of the dye.

-

Instrumentation: A dual-beam UV-Visible spectrophotometer.

-

Procedure:

-

Record a baseline spectrum with the cuvette filled with the solvent.

-

Measure the absorbance of the Acid Brown 83 solutions of varying concentrations across a suitable wavelength range (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λmax) is identified from the spectrum.

-

The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

This experiment determines the excitation and emission spectra.

-

Instrumentation: A spectrofluorometer equipped with an excitation and an emission monochromator.

-

Procedure:

-

Emission Spectrum: Excite the sample at its absorption maximum (λmax) and scan the emission wavelengths to obtain the emission spectrum. The peak of this spectrum is the emission maximum (λem).

-

Excitation Spectrum: Set the emission monochromator to the emission maximum (λem) and scan the excitation wavelengths. The resulting spectrum should resemble the absorption spectrum if a single fluorescent species is present.

-

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. The relative method, using a well-characterized standard, is commonly employed.

-

Instrumentation: A spectrofluorometer.

-

Standard Selection: Choose a fluorescent standard with a known quantum yield and absorption/emission in a similar spectral region to the sample (if the sample is fluorescent).

-

Procedure:

-

Prepare solutions of the sample and the standard with matched absorbances at the same excitation wavelength.

-

Record the fluorescence emission spectrum of both the sample and the standard under identical experimental conditions.

-

Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

-

The quantum yield of the sample (ΦF,sample) is calculated using the following equation:

ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)

where ΦF,std is the quantum yield of the standard, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

Fluorescence lifetime (τF) is the average time the molecule spends in the excited state before returning to the ground state.

-

Instrumentation: A time-resolved fluorometer, such as a time-correlated single-photon counting (TCSPC) system.

-

Procedure:

-

Excite the sample with a pulsed light source (e.g., a laser or a light-emitting diode).

-

Measure the time delay between the excitation pulse and the detection of the emitted photons.

-

Construct a histogram of the arrival times of the photons.

-

The fluorescence lifetime is determined by fitting the decay of the fluorescence intensity over time to an exponential function.

-

Visualizations

Caption: Workflow for the comprehensive photophysical characterization of a dye.

Caption: Competing de-excitation pathways of a fluorophore in the presence of a quencher.

Conclusion

While this compound is a commercially available dye with established applications in the textile and leather industries, its specific photophysical and fluorescent properties are not well-documented in the scientific literature. The presence of a copper(II) ion in its structure strongly suggests that it is likely a very weak fluorophore due to efficient fluorescence quenching. This guide provides a theoretical framework for understanding this behavior and offers detailed experimental protocols for researchers who wish to perform a comprehensive photophysical characterization of Acid Brown 83 or similar metal-complex azo dyes. Such studies would be valuable in expanding the fundamental understanding of this class of compounds and could potentially uncover novel applications.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. Acid Brown 83 | C18H13CuN6NaO8S | CID 137219097 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Quenching (fluorescence) - Wikipedia [en.wikipedia.org]

- 5. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of C.I. Acid Brown 83 in Various Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Acid Brown 83, a di-azo copper complex dye. Understanding the solubility of this compound is critical for its application in various fields, including research and development where it may be used as a biological stain or labeling agent. This document compiles available solubility data, presents a detailed experimental protocol for solubility determination, and offers visual representations of the experimental workflow.

Physicochemical Properties of this compound

This compound is a brown powder with the chemical formula C₁₈H₁₃CuN₆NaO₈S. Its molecular structure includes two azo groups (-N=N-) and a copper complex, which influence its solubility in different media. The presence of a sulfonic acid sodium salt group generally imparts good water solubility.

Solubility Profile of this compound

The solubility of this compound is dependent on the polarity of the solvent. Based on available technical data, the dye exhibits the following solubility characteristics:

| Solvent | Chemical Formula | Solvent Type | Solubility |

| Water | H₂O | Polar Protic | Soluble (40 g/L at 60°C) |

| Ethanol | C₂H₅OH | Polar Protic | Insoluble[1] |

| Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Slightly Soluble |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Slightly Soluble |

| Pyridine | C₅H₅N | Polar Aprotic | Slightly Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Insoluble |

| Various Ketones | R-CO-R' | Various | Insoluble |

| Various Hydrocarbons | CₓHᵧ | Non-Polar | Insoluble |

| Various Esters | R-COO-R' | Various | Insoluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved dye, commonly achieved through UV-Vis spectrophotometry.

Materials and Equipment

-

This compound powder

-

Selected solvents (e.g., water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Beakers or flasks with stoppers

-

Magnetic stirrer and stir bars or a shaker

-

Temperature-controlled water bath or incubator

-

Centrifuge and centrifuge tubes

-

Syringe filters (e.g., 0.45 µm pore size)

-

UV-Vis spectrophotometer

-

Cuvettes

Procedure

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound powder and add it to a known volume of the selected solvent in a flask with a stopper. The excess solid is crucial to ensure that the solution becomes saturated.

-

Place the flask in a temperature-controlled environment (e.g., a water bath set to 25°C) and stir the mixture vigorously for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Undissolved Solid:

-

After the equilibration period, allow the suspension to settle.

-

To separate the undissolved solid from the saturated solution, centrifuge an aliquot of the mixture at a high speed.

-

Carefully collect the supernatant. To ensure all particulate matter is removed, pass the supernatant through a syringe filter.

-

-

Quantification of Dissolved Dye:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

UV-Vis Spectrophotometer Analysis:

-

Determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent by scanning a standard solution across the UV-Vis spectrum.

-

Measure the absorbance of each standard solution at the λmax to create a calibration curve (Absorbance vs. Concentration).

-

-

Sample Analysis:

-

Accurately dilute the filtered saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Use the calibration curve to determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This concentration represents the solubility of this compound in that solvent at the specified temperature.

-

-

Experimental Workflow Diagram

References

In-Depth Technical Guide on the Thermal Stability and Degradation of Acid Brown 83

Introduction to Acid Brown 83

Acid Brown 83 (C.I. 20250) is a di-azo metal-complex dye, where a copper ion is coordinated within the dye structure. This complexation generally enhances the dye's properties, including its lightfastness and thermal stability. A thorough understanding of its behavior under thermal stress is critical for its safe handling, storage, application in various industries, and for assessing its environmental impact upon degradation.

This technical guide provides a detailed examination of the thermal stability and degradation pathways of Acid Brown 83, based on established analytical techniques and data from analogous compounds. It is intended for researchers, scientists, and professionals in drug development and materials science.

Predicted Thermal Behavior of Acid Brown 83

The thermal decomposition of metal-complex azo dyes like Acid Brown 83 is a multi-stage process. The presence of the copper complex is expected to enhance the overall thermal stability compared to the unmetallized dye ligand.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature. For a copper-complexed azo dye like Acid Brown 83, a multi-step degradation pattern is anticipated.

Table 1: Predicted TGA Data for Acid Brown 83 Based on Analogous Copper-Complexed Azo Dyes

| Temperature Range (°C) | Predicted Mass Loss (%) | Description |

| 30 - 200 | 2 - 5% | Loss of adsorbed water and volatile impurities. |

| 200 - 400 | 20 - 30% | Initial decomposition, likely involving the cleavage of the azo linkages and loss of peripheral functional groups. |

| 400 - 700 | 40 - 60% | Major decomposition of the aromatic backbone of the dye molecule. |

| > 700 | 10 - 20% | Gradual decomposition of the remaining char, with a final residue of copper oxide. |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. DSC can identify phase transitions and exothermic decomposition events. For Acid Brown 83, the DSC thermogram is expected to show broad exothermic peaks corresponding to the decomposition stages identified by TGA. The absence of a sharp melting point is typical for such complex organic molecules that decompose before melting.

Experimental Protocols

To ensure accurate and reproducible thermal analysis of Acid Brown 83, the following detailed experimental protocols for Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of Acid Brown 83 by measuring its mass change as a function of temperature.

Instrumentation: A high-precision thermogravimetric analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of the Acid Brown 83 sample into a ceramic or platinum TGA pan.

-

Instrument Setup: Purge the TGA furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 800 °C at a controlled, linear heating rate (e.g., 10 °C/min).

-

Data Acquisition: Continuously record the sample's weight as a function of temperature. The output will be a thermogram (mass vs. temperature) and its derivative (DTG curve).

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions and determine the heat flow associated with the decomposition of Acid Brown 83.

Instrumentation: A differential scanning calorimeter.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of Acid Brown 83 and hermetically seal it in an aluminum DSC pan. Use an empty, sealed aluminum pan as a reference.

-

Instrument Setup: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate.

-

Temperature Program:

-

Heat from 30 °C to 400 °C at 10 °C/min.

-

-

Data Acquisition: Record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify exothermic peaks corresponding to decomposition events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the volatile and semi-volatile thermal degradation products of Acid Brown 83.

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Methodology:

-

Sample Preparation: Place a small amount of the Acid Brown 83 sample (typically 0.1-1.0 mg) into a pyrolysis sample cup.

-

Pyrolysis: Rapidly heat the sample to a specific temperature (e.g., the peak decomposition temperature determined by TGA) in an inert atmosphere.

-

GC Separation: The volatile pyrolysis products are swept into the GC column with a carrier gas (e.g., helium) and separated based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectra provide a molecular fingerprint for each component, allowing for their identification by comparison with spectral libraries.

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the comprehensive thermal analysis of Acid Brown 83.

Postulated Thermal Degradation Pathway

The primary thermal degradation mechanism for azo dyes involves the cleavage of the azo bonds (-N=N-), which are the most thermally labile part of the molecule. This cleavage leads to the formation of various aromatic amines and other smaller molecules. The presence of the copper complex may influence the specific fragmentation pattern.

Summary of Potential Degradation Products

Based on the structure of Acid Brown 83 and pyrolysis studies of similar azo dyes, the following classes of compounds are anticipated as thermal degradation products.

Table 2: Potential Thermal Degradation Products of Acid Brown 83

| Product Class | Specific Examples (Hypothesized) | Analytical Method |

| Aromatic Amines | Aminonitrophenols, aminobenzenesulfonic acids, diamines | Py-GC/MS |

| Nitrogen-containing compounds | Nitrogen gas | TGA, Py-GC/MS |

| Sulfur-containing compounds | Sulfur oxides (SOx) | Py-GC/MS |

| Inorganic Residue | Copper(II) oxide | TGA, X-ray Diffraction (XRD) of residue |

Conclusion

While specific experimental data for Acid Brown 83 is lacking, a comprehensive understanding of its thermal stability and degradation can be inferred from the analysis of analogous copper-complexed azo dyes. The dye is expected to exhibit relatively high thermal stability due to the presence of the copper complex. Its thermal decomposition is predicted to be a multi-stage process, initiated by the cleavage of the azo linkages, leading to the formation of various aromatic amines and a final copper oxide residue. The detailed experimental protocols and predictive data presented in this guide provide a robust framework for the safe handling, application, and further investigation of Acid Brown 83. It is strongly recommended that the described thermal analysis techniques be performed on Acid Brown 83 to validate these predictions and to fully characterize its thermal properties.

Toxicological data and safety of C.I. Acid Brown 83

An In-depth Technical Guide on the Toxicological Data and Safety of C.I. Acid Brown 83

Introduction

This compound (CAS No: 13011-68-2) is a synthetic dye belonging to the double azo, metal complex class.[1] Like many azo dyes, it is utilized in various industrial applications, including the coloring of textiles and leather.[1] The toxicological profile of azo dyes is of significant interest due to the potential for the reductive cleavage of the azo bond (-N=N-), which can lead to the formation of aromatic amines.[2][3] Some of these breakdown products are known to possess toxicological properties, including mutagenic and carcinogenic potential.[2][3] This guide provides a comprehensive overview of the available toxicological data for this compound, details relevant experimental protocols, and presents a concluding safety assessment.

Toxicological Data Summary

The available toxicological data for this compound is primarily focused on acute toxicity, local irritation, and genotoxicity. Data on chronic, reproductive, or carcinogenic effects are limited in the public domain.

Table 1: Acute Toxicity

| Endpoint | Value | Species | Route | Reference |

| LD50 | > 2000 mg/kg | Rat | Oral | [4] |

| LC50 | No data available | Rat | Inhalation | [4] |

Table 2: Irritation and Sensitization

| Endpoint | Result | Species | Reference |

| Primary Skin Irritation | No irritation observed | Rabbit | [4] |

| Primary Mucous Membrane Irritation | No irritation observed | Rabbit (eyes) | [4] |

| Skin Sensitization | Not a sensitizer | - | [4] |

Table 3: Genotoxicity / Mutagenicity

| Assay | Result | Remarks | Reference |

| Ames Test | Positive (in some tests) | Evidence for genotoxicity | [5] |

| Chromosome Aberration | Positive | Evidence for genotoxicity | [5] |

| Sister Chromatide Exchange | Weakly Positive | Evidence for genotoxicity | [5] |

Key Toxicological Endpoints

Acute Toxicity: The acute oral toxicity of this compound is low, with an LD50 in rats greater than 2000 mg/kg.[4] No data is available for acute inhalation toxicity.[4]

Irritation and Sensitization: The substance is not considered a primary irritant to the skin or eyes and is not classified as a skin sensitizer.[4]

Subacute-Chronic Toxicity: There is no available data on the subacute or chronic toxicity of this compound.[4]

Genotoxicity: There is evidence to suggest that this compound has genotoxic potential. Studies have shown positive results in some Ames tests, positive results for chromosome aberration, and weakly positive results for sister chromatide exchange.[5] Azo dyes as a class are known to be potential mutagens, often following metabolic activation that cleaves the azo bond to release constituent aromatic amines.[3]

Carcinogenicity: No specific carcinogenicity studies on this compound were identified. However, the potential for azo dyes to metabolize into carcinogenic aromatic amines is a well-documented concern.[2][3] Positive results in animal carcinogenicity studies for other azo dyes indicate a potential hazard to humans.[6]

Reproductive and Developmental Toxicity: No data on the reproductive or developmental toxicity of this compound is available. Studies on other azo dyes have shown the potential for developmental defects in aquatic organisms.[7][8]

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not fully available. However, standard methodologies are employed for the toxicological endpoints assessed. The following sections describe typical protocols for cytotoxicity and genotoxicity assessment relevant to this class of compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Methodology:

-

Cell Culture: A suitable cell line (e.g., human hepatoma HepG2) is seeded in a 96-well plate at a specific density (e.g., 1 x 10⁴ cells/well) and incubated for 24 hours to allow for attachment.[2]

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test substance (this compound). Control wells receive medium without the test substance. The plates are then incubated for a defined period, typically 24 or 48 hours.[2]

-

MTT Addition: An MTT solution (e.g., 5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.[2]

-

Solubilization: The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[2]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[2]

Genotoxicity Assessment: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA damage at the level of the individual eukaryotic cell.

Methodology:

-

Cell Treatment: A suitable cell line (e.g., human lymphocytes) is exposed to various concentrations of the test substance for a specific duration.[2]

-

Cell Embedding: Treated cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal-melting-point agarose.[2]

-

Lysis: The slides are immersed in a cold lysis solution with high salt and detergents. This step removes cell membranes and cytoplasm, leaving the DNA as a nucleoid.[2]

-

Alkaline Unwinding: The slides are placed in an electrophoresis buffer with high pH. This alkaline condition unwinds the DNA, exposing single-strand breaks and alkali-labile sites.

-

Electrophoresis: The DNA is subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleoid, forming a "comet tail." Undamaged DNA remains within the nucleoid head.

-

Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium bromide or SYBR Green) and visualized using a fluorescence microscope.

-

Scoring: The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

Visualizations

Logical and Experimental Workflows

Caption: General workflow for toxicological assessment.

Caption: Experimental workflow for the MTT cytotoxicity assay.

Caption: Experimental workflow for the Comet genotoxicity assay.

Conceptual Signaling Pathway

Caption: Potential metabolic activation pathway of azo dyes.

Safety Assessment and Conclusion

Based on the available data, this compound exhibits low acute oral toxicity and is not a skin or eye irritant, nor a skin sensitizer.[4] These findings suggest a low risk of acute adverse effects from dermal or incidental oral exposure under normal handling conditions.

The primary toxicological concern for this compound is its potential for genotoxicity.[5] Positive findings in multiple assays, including the Ames test and chromosome aberration test, indicate that the substance can induce genetic damage.[5] This aligns with the known hazards of the azo dye class, where metabolic cleavage can release potentially harmful aromatic amines.[2][9]

For researchers, scientists, and drug development professionals, the following precautions are recommended:

-

Handle the substance in well-ventilated areas to minimize inhalation exposure, especially given the lack of inhalation toxicity data.

-

Use appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye contact, even though the irritation potential is low.[4]

-

Given the genotoxicity data, exposure should be minimized. All work should be conducted following good laboratory practices to avoid ingestion and contamination of the work environment.

References

- 1. worlddyevariety.com [worlddyevariety.com]

- 2. benchchem.com [benchchem.com]

- 3. environmentaljournal.org [environmentaljournal.org]

- 4. dyespigments.net [dyespigments.net]

- 5. d.docksci.com [d.docksci.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity of the azo dyes Acid Red 97 and Bismarck Brown Y to Western clawed frog (Silurana tropicalis) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Environmental Fate of C.I. Acid Brown 83 in Aquatic Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

C.I. Acid Brown 83 is a double azo, metal complex dye utilized in various industrial applications, leading to its potential release into aquatic ecosystems. This technical guide provides a comprehensive overview of the environmental fate of this compound, focusing on its transformation and partitioning in aquatic systems. Key environmental processes including biodegradation, photodegradation, hydrolysis, and adsorption to sediment are discussed. This document synthesizes available quantitative data, details relevant experimental protocols based on internationally recognized guidelines, and presents visual representations of key processes to facilitate a deeper understanding of the potential ecological impact of this dye.

Chemical and Physical Properties of this compound

This compound, with the Colour Index number 20250 and CAS number 13011-68-2, is a water-soluble dye with a yellowish-brown hue. Its molecular structure consists of a double azo bond and a metal complex, contributing to its stability.[1][2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| C.I. Name | Acid Brown 83, 20250 | [2] |

| CAS Number | 13011-68-2 | [2] |

| Molecular Formula | C₁₈H₁₃N₆NaO₈S | [2] |

| Molecular Weight | 496.39 g/mol | [2] |

| Solubility | Soluble in water | [1] |

| Physical Appearance | Brown Powder | [1] |

| Octanol/Water Partition Coefficient (log Kow) | Not available | [3] |

Environmental Fate in Aquatic Systems

The environmental fate of this compound in aquatic systems is governed by a combination of biotic and abiotic processes. These processes determine the persistence, transformation, and ultimate distribution of the dye in the environment.

Biodegradation

Biodegradation is a critical process in the removal of azo dyes from aquatic environments. It typically involves the reductive cleavage of the azo bond (-N=N-) by microorganisms under anaerobic conditions, followed by the aerobic degradation of the resulting aromatic amines.

While specific quantitative data on the biodegradation of this compound is limited, studies on other azo dyes indicate that the process is often slow and requires specific microbial communities. The complex structure and the presence of a metal complex in this compound may further inhibit its biodegradability.

Experimental Protocol: Ready Biodegradability (Adapted from OECD 301B - CO₂ Evolution Test) [4][5][6]

This protocol provides a standardized method to assess the ready biodegradability of chemical substances in an aerobic aqueous medium.

-

Principle: A solution of the test substance in a mineral medium is inoculated with microorganisms and incubated under aerobic conditions in the dark or diffuse light for 28 days. The biodegradation is followed by the determination of the amount of carbon dioxide produced.

-

Methodology:

-

Test Substance Concentration: 10-20 mg of Dissolved Organic Carbon (DOC) or Total Organic Carbon (TOC) per liter.

-

Inoculum: Activated sludge from a domestic wastewater treatment plant.

-

Test Conditions: The test is conducted at a constant temperature (22 ± 2 °C) with continuous aeration with CO₂-free air.

-

CO₂ Trapping: The evolved CO₂ is trapped in a solution of barium or sodium hydroxide.

-

Analysis: The amount of CO₂ produced is determined by titrating the remaining hydroxide or by measuring the total inorganic carbon.

-

Data Interpretation: The percentage of biodegradation is calculated by comparing the amount of CO₂ produced from the test substance with the theoretical maximum (ThCO₂). A substance is considered readily biodegradable if it reaches at least 60% of ThCO₂ within a 10-day window during the 28-day test.

-

Diagram 1: Experimental Workflow for Ready Biodegradability Test (OECD 301B)

Caption: Workflow for assessing the ready biodegradability of this compound.

Photodegradation

Photodegradation, or photolysis, is the breakdown of chemical compounds by light. In aquatic environments, this process can be a significant pathway for the transformation of dyes.

Studies have shown that this compound can be degraded by photocatalysis, a process that is enhanced by the presence of a catalyst such as titanium dioxide (TiO₂) or zinc oxide (ZnO).[7] The degradation rate is influenced by factors such as pH and the intensity of light. One study found that the photocatalytic degradation of Acid Brown 83 followed pseudo-first-order kinetics.[8]

Table 2: Photodegradation Data for this compound

| Condition | Degradation Rate Constant (k) | Half-life (t₁/₂) | Reference |

| Photocatalysis with TiO₂/ZnO on polystyrene, pH 7 | Not explicitly stated, but complete degradation within 50 mins | Not explicitly stated | [7] |

| Ultrasound-assisted degradation with H₂O₂/Fe(II)/H₂SO₄ | Pseudo-first-order kinetics observed | Not explicitly stated | [8] |

Experimental Protocol: Phototransformation of Chemicals in Water (Adapted from OECD 316)

This protocol is designed to determine the potential for direct phototransformation of a chemical in water.

-

Principle: A solution of the test substance in sterile, buffered water is exposed to light, and the rate of disappearance of the test substance is measured over time.

-

Methodology:

-

Test Solution: A solution of this compound in purified water, buffered to a relevant environmental pH (e.g., 7).

-

Light Source: A light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Incubation: The test solution is incubated at a constant temperature in a light-transparent vessel. A dark control is run in parallel.

-

Sampling and Analysis: Samples are taken at various time intervals and the concentration of this compound is determined using a suitable analytical method, such as UPLC-MS/MS.[9]

-

Data Analysis: The rate constant and half-life of phototransformation are calculated from the concentration-time data.

-

Diagram 2: Process of Photodegradation in Aquatic Systems

References

- 1. Acid Brown 83 | CI Acid Brown 83 Manufacturers in Mumbai India [colorantsgroup.com]

- 2. worlddyevariety.com [worlddyevariety.com]

- 3. dyespigments.net [dyespigments.net]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. contractlaboratory.com [contractlaboratory.com]

- 6. oecd.org [oecd.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Quantification of twenty pharmacologically active dyes in water samples using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Determination of the Fluorescence Quantum Yield of C.I. Acid Brown 83

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the determination of the fluorescence quantum yield (Φf) of C.I. Acid Brown 83 (C.I. 20250). To date, a specific fluorescence quantum yield value for this compound has not been reported in peer-reviewed literature. This guide, therefore, provides a comprehensive framework for researchers to experimentally determine this critical photophysical parameter. It outlines the principles of fluorescence quantum yield, details the widely accepted relative method for its measurement, and provides a step-by-step experimental protocol. Furthermore, this document includes a curated list of suitable fluorescence standards and a visual workflow to aid in experimental design and execution.

Introduction to Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) is a fundamental parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed by a fluorophore.[1] A higher quantum yield indicates a more efficient conversion of absorbed light into emitted fluorescence. The determination of Φf is crucial for the characterization of any fluorescent compound and is particularly important in applications such as fluorescence imaging, sensing, and quantitative assays.

This compound is a metal-complex azo dye.[2] While many azo dyes are known for their strong absorption properties, their fluorescence characteristics can vary significantly depending on their molecular structure and environment. Metal complexation can, in some cases, enhance fluorescence intensity.[3] Given the absence of published data, experimental determination of the Φf for this compound is necessary to evaluate its potential as a fluorescent probe or label.

Methodology for Determining Fluorescence Quantum Yield: The Relative Method

The relative method is the most common and accessible approach for determining the fluorescence quantum yield of a compound in solution.[4] This method involves comparing the fluorescence properties of the sample of interest (in this case, this compound) to a well-characterized fluorescence standard with a known quantum yield.[4][5]

The underlying principle is that if the standard and the sample have the same absorbance at the same excitation wavelength, they absorb the same number of photons.[6] Therefore, the ratio of their integrated fluorescence intensities will be proportional to the ratio of their quantum yields.

The equation used for calculating the relative fluorescence quantum yield is:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx2 / nst2)

Where:

-

Φ is the fluorescence quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

The subscript 'x' denotes the sample (this compound) and 'st' denotes the standard.[4]

Experimental Protocol

This section provides a detailed protocol for the determination of the fluorescence quantum yield of this compound using the relative method.

Materials and Instrumentation

-

This compound: High purity grade.

-

Fluorescence Standard: A well-characterized standard with a known quantum yield (see Table 1 for suggestions).

-

Solvent: A high-purity, spectroscopy-grade solvent in which both the sample and the standard are soluble and stable.

-

UV-Vis Spectrophotometer: For accurate absorbance measurements.

-

Spectrofluorometer: Equipped with a monochromatic excitation source and an emission detector. The instrument should have the capability to record corrected emission spectra.[6]

-

Quartz Cuvettes: 1 cm path length cuvettes for both absorbance and fluorescence measurements.

Selection of a Suitable Fluorescence Standard

The choice of the fluorescence standard is critical for an accurate quantum yield determination. The ideal standard should have the following characteristics:

-

Known and well-documented quantum yield: The Φf of the standard should be widely accepted in the scientific literature.

-

Spectral overlap: The absorption spectrum of the standard should overlap with that of the sample, allowing for excitation at the same wavelength.[7] Its emission spectrum should ideally be in a similar region to the sample's emission to minimize wavelength-dependent instrument biases.[7]

-

High photostability: The standard should not undergo significant photobleaching during the measurements.

-

Solubility in the same solvent as the sample: This ensures that the refractive index of the solvent is the same for both measurements, simplifying the calculation.

Table 1: Potential Fluorescence Standards

| Standard | Solvent | Quantum Yield (Φf) | Excitation λ (nm) | Emission λ (nm) |

| Quinine Sulfate | 0.1 M H₂SO₄ | 0.58 | 350 | 450 |

| Rhodamine 6G | Ethanol | 0.95 | 488 | 530 |

| Rhodamine B | Ethanol | 0.31 | 514 | 575 |

| Fluorescein | 0.1 M NaOH | 0.95 | 496 | 520 |

Note: The suitability of these standards depends on the specific absorption and emission properties of this compound, which must be determined experimentally.

Preparation of Solutions

-

Stock Solutions: Prepare concentrated stock solutions of both this compound and the selected fluorescence standard in the chosen solvent.

-

Working Solutions: From the stock solutions, prepare a series of dilute working solutions for both the sample and the standard. The concentrations should be adjusted to have absorbances in the range of 0.01 to 0.1 at the chosen excitation wavelength.[5][7] This low absorbance range is crucial to avoid inner filter effects.[8]

Measurement Procedure

-

Absorbance Measurements:

-

Record the UV-Vis absorption spectra of all working solutions (sample and standard).

-

Determine the absorbance value at the chosen excitation wavelength (λex) for each solution. The λex should be a wavelength where both the sample and the standard have significant absorbance.

-

-

Fluorescence Measurements:

-

Set the spectrofluorometer to the chosen excitation wavelength (λex).

-

Record the fluorescence emission spectrum for each working solution of the sample and the standard. It is critical to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.[6]

-

Record the fluorescence emission spectrum of the solvent blank.

-

-

Data Analysis:

-

Subtract the solvent blank spectrum from each of the sample and standard fluorescence spectra.

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

For each set of solutions (sample and standard), plot the integrated fluorescence intensity versus absorbance at λex.

-

Determine the slope of the linear fit for both the sample and the standard plots. The plot should be linear and pass through the origin.

-

Calculation of Quantum Yield

Use the slopes obtained from the plots of integrated fluorescence intensity versus absorbance in the following equation: